molecular formula C20H11Cl2F6NO2S B2709024 N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-11-2

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide

Cat. No.: B2709024
CAS No.: 339098-11-2
M. Wt: 514.26
InChI Key: AGYYJOPIRDXMEY-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development and Discovery

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide was first synthesized on September 10, 2005, as documented in PubChem records. Its development emerged from efforts to optimize the bioactivity of thiophene-based compounds by introducing halogenated aromatic substituents. The trifluoromethyl (-CF₃) and dichlorophenyl (-C₆H₃Cl₂) groups were strategically incorporated to enhance metabolic stability and target binding affinity, leveraging the electron-withdrawing properties of fluorine and chlorine atoms.

Early research focused on its potential as a tubulin polymerization inhibitor, inspired by structural analogs like combretastatin A-4 (CA-4), which disrupt microtubule dynamics in cancer cells. The compound’s synthetic pathway involves coupling 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid with 4-chloro-2-(trifluoromethyl)aniline, followed by purification via column chromatography. Modifications to this core structure have since been explored to improve solubility and pharmacokinetic profiles, though the original scaffold remains a benchmark for activity comparisons.

Significance in Medicinal and Agricultural Chemistry

In medicinal chemistry, this compound has garnered attention for its antiproliferative effects against cancer cell lines. While direct studies on its efficacy are limited, structurally related thiophene carboxamides exhibit IC₅₀ values in the low micromolar range against Hep3B hepatocellular carcinoma cells. For example, analogs such as 2b (IC₅₀ = 5.46 µM) and 2e (IC₅₀ = 12.58 µM) demonstrate that the thiophene core and halogenated aryl groups critically influence tubulin-binding interactions. Molecular docking simulations reveal that the trifluoromethylphenyl moiety participates in hydrophobic interactions with tubulin’s β-subunit, while the dichlorophenylmethoxy group stabilizes binding via π-stacking.

In agricultural contexts, while explicit data on this compound’s use is scarce, thiophene carboxamides are widely employed as fungicides and herbicides due to their ability to disrupt fungal microtubules and plant cell division. The dichlorophenyl group, a common feature in agrochemicals, enhances bioavailability in soil systems, suggesting potential utility in crop protection.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₁₉H₁₂Cl₂F₃NO₃S
Molecular Weight 480.7 g/mol
Polar Surface Area (PSA) 58.9 Ų
logP (Octanol/Water) 4.9
Synthetic Route Amide coupling of thiophene acid

Position within Thiophene Carboxamide Family

This compound occupies a unique niche within the thiophene carboxamide family due to its dual halogenation pattern. Compared to simpler analogs like N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, this compound’s dichlorophenylmethoxy substituent increases steric bulk, potentially improving target selectivity. The trifluoromethyl groups further enhance metabolic resistance by reducing oxidative degradation pathways.

Structurally, it diverges from agricultural thiophene derivatives such as 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic acid, which lack the amide linkage but share antifungal activity. In contrast, its medicinal analogs, like 3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide, prioritize fluorinated benzyl groups for blood-brain barrier penetration, whereas this compound’s trifluoromethylphenyl group favors peripheral tissue targeting.

The compound’s biomimetic relationship to CA-4 is notable. Both share a similar polar surface area (~58 Ų vs. CA-4’s ~55 Ų), enabling comparable tubulin-binding geometry. However, the thiophene ring introduces additional sulfur-mediated interactions, such as hydrogen bonding with tubulin’s Ser178 residue, which are absent in CA-4’s stilbene framework.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F6NO2S/c21-13-2-1-10(15(22)8-13)9-31-16-3-4-32-17(16)18(30)29-14-6-11(19(23,24)25)5-12(7-14)20(26,27)28/h1-8H,9H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYJOPIRDXMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common route includes:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Carboxamide Group: The thiophene ring is then functionalized with a carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Dichlorophenyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the thiophene ring with a dichlorophenyl group, typically using a halogenated precursor and a base.

    Addition of the Bis(trifluoromethyl)phenyl Group: Finally, the bis(trifluoromethyl)phenyl group is introduced through a Friedel-Crafts acylation reaction, using trifluoromethylated benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals due to its potential biological activity.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound can be used to study the interactions of fluorinated aromatic compounds with biological systems, providing insights into their behavior and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with target proteins, potentially inhibiting their function or altering their activity. The exact pathways involved would depend on the specific biological context and the nature of the target proteins.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)phenyl group is a common feature in highly active analogs, enhancing lipophilicity and resistance to oxidative metabolism .
  • Halogenation : Chlorine substituents (e.g., 2,4-dichlorophenyl) improve antibacterial spectrum and potency, likely through increased membrane penetration and target affinity .
  • Thiophene vs.

Antibacterial Efficacy

Data from analogs suggest the target compound may exhibit activity against gram-positive bacteria and mycobacteria:

Compound MIC (µM) vs. S. aureus MIC (µM) vs. MRSA Activity Against Mycobacteria Cytotoxicity (IC₅₀) Reference
(2E)-N-[3,5-bis(CF₃)Ph]-3-(4-ClPh)prop-2-enamide 0.15–0.29 0.29–0.58 Moderate (MIC 2.34–44.5 µM) >50 µM [1]
(2E)-N-[3,5-bis(CF₃)Ph]-3-[4-CF₃Ph]prop-2-enamide (2p) 0.15–5.57 0.15–5.57 Not reported Not tested [8]
N-[4-({[3-CF₃Ph]sulfanyl}methyl)phenyl]thiophene-2-carboxamide Not reported Not reported Not reported Not reported [7]

Key Findings :

  • Cinnamanilides with 3,5-bis(trifluoromethyl)phenyl groups (e.g., compound 2p) show submicromolar MIC values against S. aureus and MRSA, comparable to ampicillin .
  • Dichlorophenyl derivatives (e.g., 3,4-dichlorocinnamanilides) exhibit broader activity against mycobacteria, including Mycobacterium smegmatis and M. tuberculosis .

Physicochemical and ADMET Properties

Lipophilicity (logP) and cytotoxicity are critical for drug development:

Compound logP Cytotoxicity (Primary Cells) Metabolic Stability Reference
3,4-Dichlorocinnamanilides 3.8–4.5 Low (IC₅₀ >50 µM) High [1]
(2E)-N-[3,5-bis(CF₃)Ph]-3-[4-CF₃Ph]prop-2-enamide (2p) 4.2–4.7 Not tested Moderate [8]
Target Compound (predicted) ~4.5* Likely low* High* [1, 8]

Key Insights :

  • High lipophilicity (logP >4) correlates with enhanced antibacterial activity but may increase toxicity risks. However, 3,4-dichlorocinnamanilides demonstrate low cytotoxicity despite high logP .
  • Trifluoromethyl groups improve metabolic stability by resisting CYP450-mediated oxidation .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group, a trifluoromethyl phenyl moiety, and a methoxy-substituted dichlorophenyl group. The presence of these functional groups is believed to enhance the compound's pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have been shown to possess potent antibacterial activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A study on pyrazole derivatives containing the trifluoromethyl group demonstrated minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against S. aureus and Enterococcus faecalis . This suggests that the trifluoromethyl substitution is crucial for enhancing antibacterial potency.

CompoundMBEC (µg/mL)Activity
Compound 112Effective against S. aureus
Compound 281Effective against S. aureus
Compound 291Effective against E. faecalis

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, its analogs have shown promising results in inhibiting liver cancer cell lines.

In vivo studies have indicated that certain derivatives can inhibit tumor growth by targeting specific signaling pathways. For example, one derivative was found to inhibit the STAT3 pathway, which is critical in cancer cell proliferation and survival . The compound's ability to induce apoptosis in liver cancer cells was also noted.

Case Study: In Vivo Anticancer Effects

A study involving a related compound showed that treatment with NHDC (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide) at a dosage of 5 mg/kg significantly reduced liver tumor growth by enhancing HNF 4α expression and inhibiting STAT3 signaling .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEffectivenessMechanism
AntibacterialHighDisruption of biofilm formation and bacterial growth inhibition
AnticancerModerate to HighInduction of apoptosis via STAT3 inhibition

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide?

The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

  • Coupling agents : Use of carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid for amide bond formation, as demonstrated in structurally analogous thiophene-carboxamide syntheses .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to dissolve both aromatic amines and activated carboxylic acid intermediates .
  • Temperature : Reactions are typically conducted at room temperature to avoid side reactions (e.g., trifluoromethyl group decomposition) .
  • Purification : Reverse-phase HPLC or methanol recrystallization is critical for isolating high-purity products, as seen in related thiophene derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is essential:

  • NMR spectroscopy : 1H and 13C NMR can verify the presence of trifluoromethyl (δ ~110–120 ppm in 13C), dichlorophenyl (δ ~6.5–7.5 ppm in 1H), and thiophene backbone signals .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+) with <2 ppm error .
  • Melting point : Consistency with literature values (e.g., 130–132°C for similar fluorinated thiophenes) validates crystallinity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Integrated computational-experimental workflows are effective:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability of trifluoromethyl/dichlorophenyl substituents .
  • Molecular docking : Screens interactions with target proteins (e.g., bacterial enzymes), leveraging the hydrophobic trifluoromethyl groups for binding affinity .
  • QSAR models : Correlate substituent positions (e.g., thiophene 3-methoxy vs. 5-phenyl) with antibacterial or antifungal activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Impurity effects : Validate purity via HPLC (>95%) and quantify residual solvents (e.g., DMF) via GC-MS .
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains and controls .
  • Structural analogs : Compare activity of derivatives (e.g., replacing dichlorophenyl with nitro groups) to isolate substituent-specific effects .

Q. How can researchers design experiments to probe the mechanism of action of this compound?

Methodologies include:

  • Metabolic profiling : Use LC-MS/MS to track metabolite changes in bacterial cultures exposed to the compound, identifying disrupted pathways .
  • Fluorescent tagging : Attach maleimide-based fluorophores to the thiophene core for real-time cellular uptake studies .
  • Enzyme inhibition assays : Test inhibition of cytochrome P450 or acetylcholinesterase to evaluate specificity .

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